molecular formula C17H15N3O2 B2602595 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 946361-54-2

2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2602595
CAS No.: 946361-54-2
M. Wt: 293.326
InChI Key: FISJMXXRLPSKSY-UHFFFAOYSA-N
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Description

2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is an organic compound that features a phenylisoxazole ring and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Phenylisoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyridinylmethyl Group: This step involves the reaction of the phenylisoxazole intermediate with a pyridinylmethyl halide in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-phenylisoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(5-phenylisoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
  • 2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)propionamide

Uniqueness

2-(5-phenylisoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenylisoxazole ring and the pyridinylmethyl group provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

2-(5-phenyl-1,2-oxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-17(19-12-14-8-4-5-9-18-14)11-15-10-16(22-20-15)13-6-2-1-3-7-13/h1-10H,11-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FISJMXXRLPSKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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